

Application Notes and Protocols for In Vitro Studies of GPR120 Agonists

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Compound of Interest

Compound Name: (S)-HexylHIBO

Cat. No.: B1662300

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Disclaimer: The initial request specified "**(S)-HexylHIBO**." However, our comprehensive search identified **(S)-HexylHIBO** as a selective antagonist of Group I metabotropic glutamate receptors (mGlu1a and mGlu5a), with the chemical name (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid[1]. The broader context of research in this therapeutic area strongly suggests an interest in agonists of G protein-coupled receptor 120 (GPR120), a key target in metabolic diseases. Given this discrepancy, these application notes will focus on well-characterized synthetic GPR120 agonists, such as TUG-891 and similar compounds, which are widely used in in vitro studies relevant to metabolic research.

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids, particularly omega-3 fatty acids[2][3]. It is highly expressed in adipose tissue, macrophages, and enteroendocrine cells[4][5]. GPR120 activation is implicated in various physiological processes, including adipogenesis, insulin sensitization, anti-inflammatory effects, and the secretion of glucagon-like peptide-1 (GLP-1). Consequently, GPR120 has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity. This document provides detailed protocols and dosage guidelines for the in vitro study of synthetic GPR120 agonists.

Data Presentation: In Vitro Concentrations of GPR120 Agonists

The following table summarizes the effective concentrations of various synthetic GPR120 agonists used in a range of in vitro assays. These values can serve as a starting point for experimental design.

Compound Name	Cell Line	Assay Type	Concentration Range	EC50/IC50	Reference
TUG-891	CHO cells (hGPR120 transfected)	Calcium Flux	Not specified	43.7 nM (hGPR120)	
TUG-891	Mouse Alveolar Macrophages	Cell Motility & Phagocytosis	1 - 10 μ M	Not applicable	
Compound A	HEK293 cells (hGPR120 or mGPR120 transfected)	β -arrestin-2 Recruitment	Not specified	\sim 0.35 μ M	
GSK137647A	3T3-L1 adipocytes	IL-6 and CCL2 production	Not specified	Not specified	
DFL23916	Human/Murine Enteroendocrine Cells	GLP-1 Secretion	Not specified	Not specified	
GW9508	Cells expressing GPR120	GPR120-specific agonism	Not specified	Not specified	
Compound 14d	CHO cells (hGPR120 transfected)	Calcium Flux	Not specified	57.6 nM	
Compound 11b	Not specified	GPR120 Activation	Not specified	Not specified	

Experimental Protocols

GPR120 Activation Assay using Calcium Flux

This protocol is designed to measure the activation of GPR120 by monitoring intracellular calcium mobilization in cells recombinantly expressing the receptor.

Materials:

- CHO or HEK293 cells stably transfected with human or mouse GPR120
- Culture medium (e.g., DMEM/F-12) with 10% FBS
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hank's Balanced Salt Solution (HBSS)
- GPR120 agonist (e.g., TUG-891)
- 96-well black, clear-bottom plates
- Fluorescence plate reader with an injection system

Procedure:

- Seed the GPR120-expressing cells in a 96-well plate at an appropriate density and incubate overnight.
- Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in HBSS.
- Remove the culture medium from the cells and add the dye loading solution.
- Incubate the plate in the dark at 37°C for 1 hour.
- Wash the cells with HBSS to remove excess dye.
- Prepare serial dilutions of the GPR120 agonist in HBSS.

- Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
- Inject the GPR120 agonist at various concentrations and continuously record the fluorescence signal for several minutes.
- Analyze the data by calculating the change in fluorescence intensity to determine the dose-response curve and EC50 value.

β-Arrestin Recruitment Assay

This assay measures the interaction between GPR120 and β-arrestin-2 upon agonist stimulation, a key step in G protein-independent signaling.

Materials:

- Cells co-expressing GPR120 and a β-arrestin-2 fusion protein (e.g., using Tango or PathHunter assay technology)
- GPR120 agonist
- Assay-specific detection reagents
- Luminometer

Procedure:

- Plate the cells in a 96-well plate and incubate overnight.
- Add the GPR120 agonist at various concentrations to the wells.
- Incubate for a period determined by the specific assay system (typically 1-3 hours).
- Add the detection reagents according to the manufacturer's protocol.
- Incubate in the dark for 1 hour.
- Measure the luminescence using a plate reader.

- Generate a dose-response curve to determine the EC50 of the agonist for β -arrestin recruitment.

Macrophage Anti-inflammatory Assay

This protocol assesses the anti-inflammatory effects of GPR120 agonists on macrophages.

Materials:

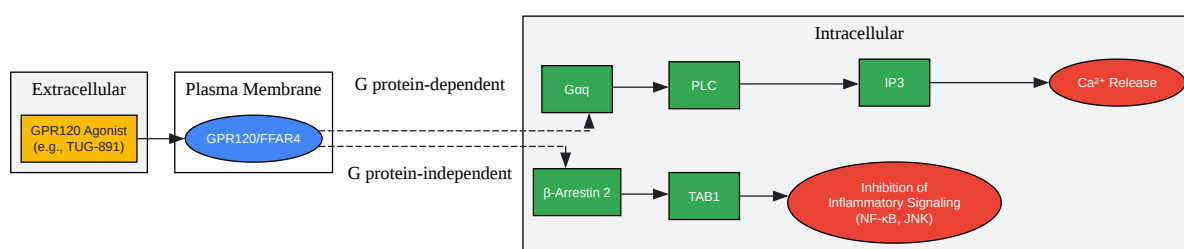
- Macrophage cell line (e.g., RAW 264.7) or primary macrophages
- LPS (Lipopolysaccharide)
- GPR120 agonist
- RNA extraction kit and reagents for qPCR
- ELISA kits for inflammatory cytokines (e.g., TNF- α , IL-6)

Procedure:

- Culture macrophages in appropriate medium.
- Pre-treat the cells with the GPR120 agonist at desired concentrations for 1-2 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
- For gene expression analysis:
 - Harvest the cells and extract total RNA.
 - Perform reverse transcription to synthesize cDNA.
 - Use qPCR to measure the expression levels of inflammatory genes (e.g., Tnf, Il6).
- For cytokine secretion analysis:
 - Collect the cell culture supernatant.

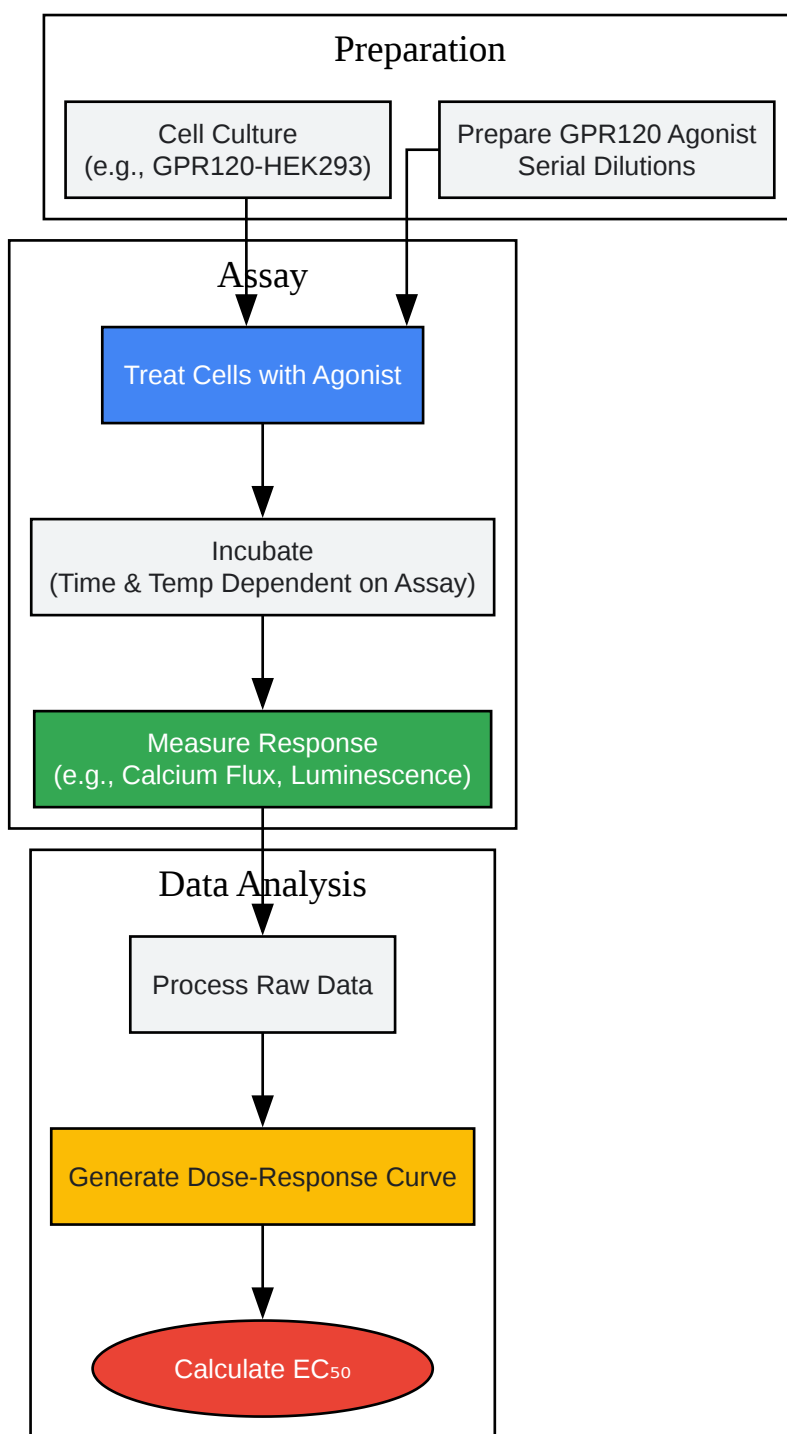
- Measure the concentration of secreted cytokines using ELISA kits.
- Compare the levels of inflammatory markers in agonist-treated cells to LPS-only treated cells to determine the anti-inflammatory effect.

Mandatory Visualizations



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Caption: GPR120 signaling pathways activated by an agonist.



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